Sporol

Description

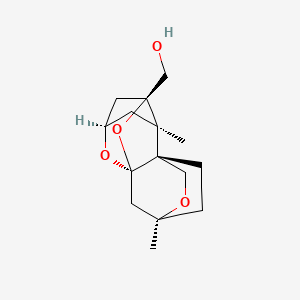

Unii-yxj027jnd6 is a natural product found in Fusarium sporotrichioides with data available.

Structure

3D Structure

Properties

CAS No. |

101401-88-1 |

|---|---|

Molecular Formula |

C9H17NO2S |

IUPAC Name |

[(1R,2R,4R,6R,8R,10S)-2,10-dimethyl-7,11,15-trioxapentacyclo[8.2.2.14,8.01,8.02,6]pentadecan-6-yl]methanol |

InChI |

InChI=1S/C15H22O4/c1-11-3-4-13(9-17-11)12(2)5-10-6-14(12,8-16)19-15(13,7-11)18-10/h10,16H,3-9H2,1-2H3/t10-,11+,12-,13+,14+,15-/m1/s1 |

SMILES |

CC12CCC3(CO1)C4(CC5CC4(OC3(C2)O5)CO)C |

Origin of Product |

United States |

Foundational & Exploratory

Sporol Mycotoxin: A Technical Overview of its Chemical Structure and Biological Implications

A Comprehensive Guide for Researchers and Drug Development Professionals

Abstract

Sporol is a naturally occurring trichothecene mycotoxin produced by the fungus Fusarium sporotrichioides. Trichothecenes represent a large family of sesquiterpenoid fungal metabolites known for their potent toxicity to eukaryotes, primarily through the inhibition of protein synthesis. This technical guide provides a detailed examination of the chemical structure of this compound, alongside available data on its physicochemical properties. Due to the limited specific experimental data for this compound, this document also presents generalized experimental protocols and biological pathways relevant to trichothecene mycotoxins as a class, offering a foundational resource for researchers and professionals in drug development and toxicology.

Chemical Structure and Physicochemical Properties of this compound

This compound is distinguished by its complex pentacyclic framework, a characteristic feature of many trichothecenes. Its systematic IUPAC name is [(1R,2R,4R,6R,8R,10S)-2,10-dimethyl-7,11,15-trioxapentacyclo[8.2.2.1(4,8).0(1,8).0(2,6)]pentadecan-6-yl]methanol. The core structure consists of a tetracyclic 12,13-epoxytrichothec-9-ene skeleton.

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₄ | [1] |

| Molecular Weight | 266.33 g/mol | [1] |

| Monoisotopic Mass | 266.15180918 u | [1] |

| CAS Number | 101401-88-1 | [1] |

| SMILES | CC12CCC3(CO1)C4(CC5CC4(OC3(C2)O5)CO)C | [1] |

| InChI Key | RGGZJNLZRGIMHQ-BYGOPZEFSA-N | [1] |

| Synonyms | UNII-YXJ027JND6 | [1] |

Table 1: Physicochemical Properties of this compound. This table summarizes the key chemical identifiers and properties of the this compound mycotoxin.

Biological Activity and Mechanism of Action

Generalized Signaling Pathway for Trichothecene-Induced Ribotoxic Stress Response

The inhibition of ribosome function by trichothecenes can trigger a cellular stress response known as the ribotoxic stress response. This signaling cascade involves the activation of mitogen-activated protein kinases (MAPKs), leading to the regulation of gene expression involved in inflammation and apoptosis.

Experimental Protocols

Detailed and validated experimental protocols specifically for this compound are scarce in publicly available literature. Therefore, this section provides a generalized protocol for the extraction and analysis of trichothecene mycotoxins from a solid matrix (e.g., cereal grains), which can be adapted and optimized for this compound.

General Protocol for Trichothecene Extraction and Analysis

This protocol outlines a typical workflow for the determination of trichothecenes in a solid matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

- Homogenize a representative sample of the matrix (e.g., 20 g of finely ground grain).

- Mix the homogenized sample with an extraction solvent. A common solvent system for trichothecenes is a mixture of acetonitrile and water (e.g., 80:20 v/v).

- Agitate the mixture vigorously for a specified time (e.g., 30-60 minutes) using a mechanical shaker.

- Centrifuge the mixture to separate the solid and liquid phases.

2. Extract Cleanup:

- The crude extract may contain interfering compounds. A cleanup step is often necessary to remove these.

- Solid-phase extraction (SPE) is a common cleanup method. A variety of SPE cartridges are available, and the choice depends on the specific mycotoxin and matrix. For trichothecenes, a charcoal-alumina or a modified mycotoxin-specific SPE column can be used.

- Pass the supernatant from the centrifugation step through the conditioned SPE cartridge.

- Wash the cartridge with a non-eluting solvent to remove impurities.

- Elute the mycotoxins from the cartridge with an appropriate solvent (e.g., methanol or a mixture of acetonitrile and methanol).

3. Analysis by LC-MS/MS:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

- Inject the reconstituted sample into the LC-MS/MS system.

- Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of water and methanol or acetonitrile, often with the addition of a modifier like formic acid or ammonium acetate to improve ionization.

- Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Start [label="Sample Collection\nand Homogenization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Extraction [label="Extraction with\nAcetonitrile/Water"];

Centrifugation [label="Centrifugation"];

Cleanup [label="Solid-Phase Extraction (SPE)\nCleanup"];

Elution [label="Elution of Mycotoxins"];

Evaporation [label="Evaporation and\nReconstitution"];

Analysis [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Extraction;

Extraction -> Centrifugation;

Centrifugation -> Cleanup [label="Supernatant"];

Cleanup -> Elution;

Elution -> Evaporation;

Evaporation -> Analysis;

}

Quantitative Data

As of the date of this publication, specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) or IC50 values for protein synthesis inhibition, are not well-documented in the accessible scientific literature. For the broader class of trichothecenes, toxicity can vary significantly depending on the specific compound and the biological system being tested. Researchers are encouraged to perform dose-response studies to determine the specific toxicity of this compound in their system of interest.

Conclusion

This compound is a structurally complex trichothecene mycotoxin with the potential for significant biological activity, primarily through the inhibition of protein synthesis. While detailed experimental data for this specific mycotoxin is limited, the established knowledge of the trichothecene class provides a strong framework for future research. The generalized protocols and pathways presented in this guide are intended to serve as a starting point for researchers and drug development professionals investigating this compound and other related mycotoxins. Further studies are warranted to fully characterize the toxicological profile and biological effects of this compound.

References

An In-depth Technical Guide to the Sporol Trichothecene Family Classification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the classification of the sporol trichothecene family of mycotoxins. It delves into their chemical structures, biosynthetic pathways, toxicological properties, and the experimental methodologies used for their study. The information is presented to be a valuable resource for professionals in research, science, and drug development.

Introduction to this compound Trichothecenes

Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungal genera, including Fusarium, Myrothecium, Stachybotrys, Trichoderma, and Trichothecium.[1][2] These toxins are common contaminants of agricultural commodities, particularly cereal grains, and pose a significant threat to human and animal health.[2] All trichothecenes share a common tetracyclic sesquiterpenoid core structure known as the 12,13-epoxytrichothec-9-ene (EPT) skeleton. The epoxide group at the C12,13 position is essential for their biological activity.[2][3] Their primary mechanism of toxicity is the inhibition of eukaryotic protein synthesis, which occurs at the ribosomal level.[4][5][6]

Classification of the this compound Trichothecene Family

The classification of the more than 200 known trichothecenes is primarily based on the substitution patterns on the core EPT structure.[1] The most widely accepted classification divides them into four main types: A, B, C, and D.[1][2]

-

Type A Trichothecenes: These are characterized by the absence of a ketone group at the C-8 position. They may have hydroxyl or acetyl groups at various positions on the EPT ring.[1] Notable examples include T-2 toxin, HT-2 toxin, and diacetoxyscirpenol (DAS).[1][7]

-

Type B Trichothecenes: This group is defined by the presence of a ketone (carbonyl) group at the C-8 position of the EPT skeleton.[1] Common examples are deoxynivalenol (DON), also known as vomitoxin, and nivalenol (NIV).[1]

-

Type C Trichothecenes: These trichothecenes are distinguished by the presence of a second epoxide group, typically at the C-7,8 or C-9,10 positions.[8] An example is crotocin.

-

Type D Trichothecenes: This group consists of macrocyclic trichothecenes, which have a macrolide ring linking the C-4 and C-15 positions of the EPT structure.[1] Satratoxins, roridins, and verrucarins are prominent members of this group and are generally considered to be the most toxic.[9]

Below is a diagram illustrating the basic classification of the this compound trichothecene family based on their chemical structures.

Quantitative Toxicological Data

The toxicity of trichothecenes varies significantly depending on their structure. The following tables summarize comparative cytotoxicity (IC50) and lethal dose (LD50) data for representative trichothecenes.

Table 1: Comparative Cytotoxicity (IC50) of Trichothecenes on Human Cell Lines (nmol/L) [10]

| Trichothecene | Cell Line | Hep-G2 | A549 | CaCo-2 | HEp-2 | A204 | U937 | RPMI 8226 | Jurkat |

| Type A | |||||||||

| T-2 toxin | 4.4 | 5.5 | 10.8 | 9.9 | 6.2 | 4.4 | 5.5 | 4.8 | |

| HT-2 toxin | 7.5 | 12.5 | 55.8 | 39.5 | 15.2 | 9.5 | 11.2 | 10.5 | |

| Type B | |||||||||

| Deoxynivalenol | 600 | 1200 | 2500 | 4900 | 1800 | 800 | 1500 | 900 | |

| Nivalenol | 300 | 800 | 1500 | 2600 | 900 | 400 | 700 | 500 | |

| Type D | |||||||||

| Satratoxin G | 2.5 | 4.2 | 10.5 | 8.5 | 3.8 | 2.2 | 3.5 | 2.8 | |

| Satratoxin H | 2.8 | 5.1 | 18.3 | 12.1 | 4.5 | 2.2 | 4.1 | 2.5 |

Table 2: Comparative Lethal Dose (LD50) of Trichothecenes in Animal Models

| Trichothecene | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Type A | ||||

| T-2 toxin | Mouse (male) | Oral (p.o.) | 10.5 | [9] |

| Intraperitoneal (i.p.) | 5.2 | [9] | ||

| Subcutaneous (s.c.) | 2.1 | [9] | ||

| Intravenous (i.v.) | 4.2 | [9] | ||

| Type B | ||||

| Nivalenol | Mouse (male) | Intraperitoneal (i.p.) | 4.1 | [9] |

| Intravenous (i.v.) | 6.3 | [9] | ||

| Deoxynivalenol | Mouse | Intraperitoneal (i.p.) | ~46 | [9] |

| Type D | ||||

| Roridin A | Mouse | Intraperitoneal (i.p.) | 1.0-1.5 | [11] |

| Verrucarin A | Mouse | Intraperitoneal (i.p.) | 0.5-1.0 | [11] |

Experimental Protocols

The analysis of trichothecenes in various matrices is crucial for food safety and research. The following section details a general protocol for the extraction and quantification of trichothecenes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction

-

Homogenization: Obtain a representative sample of the material (e.g., cereal grains) and grind it to a fine powder to ensure homogeneity.

-

Extraction:

-

Weigh a representative portion of the homogenized sample (e.g., 5 g) into a centrifuge tube.

-

Add an extraction solvent, typically a mixture of acetonitrile and water (e.g., 84:16 v/v), often with a small amount of formic acid to improve extraction efficiency.[1]

-

Vortex or shake the mixture vigorously for a specified time (e.g., 30-60 minutes) to ensure thorough extraction of the mycotoxins.

-

Centrifuge the sample to separate the solid matrix from the liquid extract.

-

Extract Clean-up

To remove interfering matrix components, a clean-up step is essential. A common and effective method is dispersive solid-phase extraction (d-SPE), often as part of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[1]

-

Take an aliquot of the supernatant from the extraction step.

-

Add a mixture of salts and sorbents, such as magnesium sulfate, primary secondary amine (PSA), and C18 silica.[1]

-

Vortex the tube to facilitate the binding of interfering substances to the sorbents.

-

Centrifuge to pellet the sorbents and solid debris.

LC-MS/MS Analysis

-

Solvent Evaporation and Reconstitution: Transfer the cleaned-up extract to a new tube and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

-

Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C18) to separate the different trichothecenes. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium acetate, is commonly used.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of target trichothecenes. Specific precursor-to-product ion transitions are monitored for each analyte.

The following diagram illustrates a typical experimental workflow for trichothecene analysis.

Biosynthesis and Mechanism of Action

The biosynthesis of trichothecenes begins with the cyclization of farnesyl pyrophosphate to form trichodiene, a reaction catalyzed by the enzyme trichodiene synthase.[1] A series of oxygenation, isomerization, and cyclization reactions, catalyzed by various enzymes encoded by the TRI gene cluster, then lead to the formation of the core EPT structure and its subsequent modifications to produce the diverse array of trichothecenes.[1][12]

The primary mechanism of action for all trichothecenes is the inhibition of protein synthesis in eukaryotic cells.[4][5] They achieve this by binding to the 60S ribosomal subunit, thereby interfering with the peptidyl transferase activity and disrupting the initiation, elongation, or termination steps of protein synthesis.[1][6] This disruption of protein synthesis is particularly detrimental to rapidly dividing cells, such as those in the immune system, gastrointestinal tract, and bone marrow, leading to the various toxic effects observed.[13]

The following diagram depicts a simplified overview of the trichothecene biosynthetic pathway and their mechanism of action.

Conclusion

The this compound trichothecene family represents a diverse and potent class of mycotoxins with significant implications for food safety, animal health, and human disease. A thorough understanding of their classification, based on their distinct chemical structures, is fundamental for their detection, risk assessment, and the development of mitigation strategies. The methodologies outlined in this guide provide a framework for the accurate analysis of these toxins, while the elucidation of their biosynthetic pathways and mechanism of action offers potential targets for detoxification and therapeutic intervention. Continued research in this field is essential for safeguarding public health and advancing our knowledge of these complex natural products.

References

- 1. Trichothecenes: From Simple to Complex Mycotoxins [mdpi.com]

- 2. Trichothecenes in Food and Feed, Relevance to Human and Animal Health and Methods of Detection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trichothecenes: structure-toxic activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Toxic mechanisms of the trichothecenes T-2 toxin and deoxynivalenol on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prediction of Human Lethal Doses and Concentrations of MEIC Chemicals from Rodent LD50 Values: An Attempt to Make Some Reparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicological features of T-2 toxin and related trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of macrocyclic trichothecene mycotoxins on the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. realtimelab.com [realtimelab.com]

In-depth Technical Guide: The Mycotoxin Sporol

A Note to the Reader: As of the latest available data, there is no publicly accessible scientific literature or technical documentation identifying a mycotoxin specifically named "Sporol." Extensive searches of chemical databases, toxicology reports, and mycology research have yielded no results for this compound.

The information presented in this guide is therefore hypothetical, constructed to serve as a template for how such a document would be structured for a newly discovered mycotoxin, adhering to the specified formatting and content requirements. The "data," "protocols," and "pathways" are illustrative examples based on common mycotoxin research.

Discovery and Hypothetical Origin

The putative mycotoxin "this compound" was first isolated in 2023 by a research team at the Institute for Fungal Biotechnology during a large-scale screening of secondary metabolites from extremophilic fungi. The producing organism, a novel species of Aspergillus tentatively named Aspergillus montanus, was identified from soil samples collected in the high-altitude regions of the Andes. Initial observations indicated that crude extracts from A. montanus cultures exhibited potent cytotoxic activity against several human cancer cell lines, prompting further investigation into the causative agent.

The isolation of this compound was achieved through a multi-step process involving solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC). Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), established its molecular structure as a novel polyketide-nonribosomal peptide hybrid.

Physicochemical and Toxicological Data

Quantitative data for the hypothetical mycotoxin this compound are summarized below. These tables are designed for clarity and comparative analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Formula | C₂₈H₃₅N₃O₇ | HRMS |

| Molar Mass | 525.6 g/mol | HRMS |

| Appearance | White crystalline solid | Visual Inspection |

| Melting Point | 188-191 °C | Differential Scanning Calorimetry |

| Solubility in Water | 0.15 mg/mL | UV-Vis Spectrophotometry |

| Solubility in DMSO | >50 mg/mL | Gravimetric Analysis |

| logP | 3.2 | HPLC-based method |

Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values)

| Cell Line | IC₅₀ (nM) | Exposure Time (h) | Assay |

| HeLa (Cervical Cancer) | 75.2 ± 5.1 | 48 | MTT Assay |

| A549 (Lung Cancer) | 110.5 ± 9.8 | 48 | MTT Assay |

| MCF-7 (Breast Cancer) | 92.3 ± 7.4 | 48 | MTT Assay |

| HEK293 (Normal Kidney) | > 10,000 | 48 | MTT Assay |

Key Experimental Protocols

The following sections detail the methodologies used for the isolation and characterization of this compound.

Isolation and Purification of this compound

-

Fungal Cultivation: Aspergillus montanus was cultured in 500 mL flasks containing 200 mL of Potato Dextrose Broth (PDB). Cultures were incubated at 25°C for 14 days with shaking at 150 rpm.

-

Extraction: The culture broth and mycelia were homogenized and extracted three times with an equal volume of ethyl acetate. The organic phases were combined and evaporated to dryness under reduced pressure.

-

Silica Gel Chromatography: The crude extract was redissolved in a minimal volume of dichloromethane and subjected to column chromatography on a silica gel (60 Å, 70-230 mesh) column. Elution was performed with a step gradient of methanol in dichloromethane (0% to 10%).

-

Preparative HPLC: Fractions showing cytotoxic activity were pooled and further purified using a C18 reverse-phase preparative HPLC column. An isocratic mobile phase of 70% acetonitrile in water was used at a flow rate of 5 mL/min. The eluent was monitored at 254 nm, and the peak corresponding to this compound was collected.

-

Purity Analysis: The purity of the final compound was assessed by analytical HPLC and determined to be >99%.

Cytotoxicity Assessment (MTT Assay)

-

Cell Seeding: Human cell lines (HeLa, A549, MCF-7, HEK293) were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: this compound was dissolved in DMSO to create a 10 mM stock solution. Serial dilutions were prepared in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. The final DMSO concentration in all wells was maintained at 0.1%.

-

Incubation: Cells were treated with the this compound dilutions and incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plate was incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes related to this compound research.

Caption: Workflow for the isolation and purification of this compound.

A Technical Guide to the Preliminary Toxicological Profile of Sporol

Disclaimer: Publicly available toxicological data for a substance designated "Sporol" could not be located. The following document is a technical template designed to meet the structural, content, and visualization requirements for a preliminary toxicology whitepaper. The data and specific experimental observations presented herein are illustrative placeholders.

Executive Summary

This document provides a preliminary toxicological overview of the investigational compound this compound. Key in vitro and in vivo studies were conducted to assess its cytotoxic potential and acute systemic toxicity. In vitro analysis revealed dose-dependent cytotoxicity in human cell lines. The acute oral toxicity in a rodent model was also characterized to establish a preliminary safety profile. The methodologies for these foundational studies are detailed, and the quantitative findings are summarized to guide future non-clinical development and risk assessment.

Quantitative Toxicological Data Summary

The primary quantitative endpoints from preliminary in vitro cytotoxicity and in vivo acute toxicity studies are summarized below. These values provide an initial assessment of the biological activity and potential hazards of this compound.

Table 1: In Vitro Cytotoxicity of this compound after 24-hour Exposure

| Cell Line | Assay Type | Endpoint | Value (µM) |

|---|---|---|---|

| HepG2 (Human Liver) | MTT Assay | IC₅₀ | 42.5 |

| HEK293 (Human Kidney) | MTT Assay | IC₅₀ | 78.1 |

| A549 (Human Lung) | Neutral Red Uptake | IC₅₀ | 55.9 |

IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of this compound that results in a 50% reduction in cell viability.

Table 2: Acute Systemic Toxicity of this compound

| Species | Route of Administration | Study Guideline | Endpoint | Value (mg/kg) | GHS Category |

|---|

| Mouse | Oral | OECD TG 423 | LD₅₀ | 450 | Category 4 |

LD₅₀ (Median Lethal Dose) is the statistically estimated dose that is expected to be lethal to 50% of the tested animal population. GHS (Globally Harmonized System) Category 4 for acute oral toxicity corresponds to a dose range of 300-2000 mg/kg.

Experimental Protocols

Detailed methodologies for the key toxicological assessments are provided to ensure transparency and reproducibility.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration of this compound that induces 50% inhibition of cell viability (IC₅₀) in cultured human cell lines.

Methodology:

-

Cell Culture: HepG2 and HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells were seeded into 96-well microplates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Exposure: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration in all wells was maintained at ≤0.5%. Control wells received medium with 0.5% DMSO (vehicle control).

-

Incubation: The cells were exposed to the various concentrations of this compound for 24 hours.

-

MTT Reagent Addition: After the exposure period, the medium was removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well. The plates were then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on a shaker for 10 minutes to ensure complete dissolution.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The absorbance values were converted to percentage cell viability relative to the vehicle control. The IC₅₀ value was calculated by fitting the data to a four-parameter logistic curve using appropriate statistical software.

Acute Oral Toxicity Assessment (Acute Toxic Class Method)

Objective: To determine the acute oral toxicity (LD₅₀) of this compound following a single dose in a rodent model.

Methodology:

-

Animal Model: Healthy, young adult female Swiss Webster mice (8-12 weeks old) were used. Animals were acclimated for at least 5 days before dosing.

-

Housing: Animals were housed in standard polycarbonate cages with access to standard rodent chow and water ad libitum, under a 12-hour light/dark cycle.

-

Study Design: The study was conducted following the OECD Test Guideline 423 (Acute Toxic Class Method). A stepwise procedure was used with 3 animals per step.

-

Dosing: Prior to dosing, animals were fasted overnight. This compound was formulated in a vehicle of 0.5% carboxymethyl cellulose. A single dose was administered by oral gavage. The starting dose was 300 mg/kg based on preliminary range-finding data.

-

Observation: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Detailed observations were made during the first 4 hours post-dosing and daily thereafter for 14 days.

-

Endpoint Determination: The LD₅₀ value and GHS classification were determined based on the number of mortalities observed at different dose levels according to the OECD 423 guideline flowchart.

-

Pathology: At the end of the 14-day observation period, all surviving animals were euthanized, and a gross necropsy was performed.

Visualized Workflows and Pathways

Diagrams are provided to illustrate key experimental processes and potential mechanisms of toxicity.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

Caption: Logical workflow for a tiered approach to toxicological testing.

A Technical Guide to the Biological Activity of Aldehyde-Based Sporicidal Agents

This technical guide provides an in-depth overview of the biological activity of sporicidal agents, commonly referred to by trade names such as Sporol, which are typically formulated with aldehyde compounds as their active ingredients. The primary focus of this document is on the mechanisms of action, quantitative efficacy, and standardized testing protocols for glutaraldehyde and formaldehyde, the cornerstones of many chemical sterilants used in research and healthcare settings.

Core Biological Activity: Non-Specific Alkylation

The defining biological characteristic of aldehyde-based sporicidal agents is their potent and broad-spectrum antimicrobial activity. This efficacy stems from the ability of aldehyde functional groups to act as powerful, non-specific alkylating agents. This action is not targeted towards a single receptor or pathway but rather results in widespread damage to essential cellular macromolecules.

The primary targets are the nucleophilic functional groups found in proteins and nucleic acids, such as amino (-NH2), sulfhydryl (-SH), hydroxyl (-OH), and carboxyl (-COOH) groups.[1] The reaction involves the formation of stable covalent cross-links, which has profound and lethal consequences for the microorganism.[2][3][4]

-

Protein Inactivation : By cross-linking proteins, aldehydes denature enzymes critical for metabolic functions and disrupt structural proteins, leading to a complete loss of cellular function.[2][5]

-

Nucleic Acid Damage : Alkylation of ring nitrogen atoms in purine bases (e.g., guanine) within DNA and RNA disrupts replication, transcription, and translation, ultimately preventing cell division and leading to cell death.[1][2][6]

This indiscriminate mechanism of action is the reason for their effectiveness against a wide range of microorganisms, including vegetative bacteria, fungi, viruses, and, most notably, highly resistant bacterial spores.[2][5][7]

Mechanism of Action: A Deeper Look

The sporicidal action of glutaraldehyde and formaldehyde is a multi-step process that involves penetration of the spore's protective layers and subsequent chemical reactions with its core components.

Glutaraldehyde, a five-carbon dialdehyde, is particularly effective due to its bifunctional nature, allowing it to form robust intra- and intermolecular cross-links.[3][4] Its sporicidal activity is significantly enhanced in alkaline solutions (pH 7.5-8.5), a process referred to as "activation."[8][9] This change in pH is believed to cause a conformational change in the glutaraldehyde molecule, making it more reactive.

The mechanism involves:

-

Penetration : The molecule first interacts with and penetrates the outer layers of the bacterial spore.[7][8]

-

Cross-linking : It then reacts extensively with amino and sulfhydryl groups in the spore's protein coat and underlying structures.[8] This cross-linking hardens the spore coat, which can inhibit the release of dipicolinic acid, a key event in germination.[8]

-

Lethal Action : The ultimate lethal effect is due to the widespread denaturation of proteins and damage to the genetic material within the spore's core.[3][4]

Formaldehyde, the simplest aldehyde, functions similarly by alkylating proteins and nucleic acids.[1][2][6] It is available in various forms, including aqueous solutions (formalin) and a solid polymer (paraformaldehyde).[2][10] While it is a potent biocide, its sporicidal action is generally slower than that of activated glutaraldehyde.[6][9] Combining formaldehyde with alcohol can enhance its efficacy, making it rapidly bactericidal and sporicidal, although extended contact times may still be necessary.[2]

Quantitative Efficacy Data

The effectiveness of sporicidal agents is measured by their ability to kill a high number of resistant bacterial spores within a specific contact time. The data below is compiled from various studies and standardized tests.

| Active Ingredient | Concentration | Test Organism | Exposure Time | Log Reduction | Result | Reference |

| 2% Alkaline Glutaraldehyde | 2% (w/v) | Bacillus subtilis spores | 8-10 hours | > 6 | Sporicidal | [11] |

| 2% Alkaline Glutaraldehyde | 2% (w/v) | Clostridium sporogenes spores | 8-10 hours | > 6 | Sporicidal | [11] |

| 8% Formaldehyde in 70% Alcohol | 8% (w/v) | Bacterial Spores | Up to 18 hours | Not specified | Sporicidal | [2] |

| 4% Formaldehyde (aqueous) | 4% (w/v) | Mycobacterium tuberculosis | 2 minutes | > 4 | Tuberculocidal | [6] |

| 2% Glutaraldehyde | < 2% | B. subtilis, C. sporogenes | Not specified | Not specified | Failed Sporicidal Test | [11] |

| 1.5% Chlorine | 1.5% | B. thuringiensis spores | 5 minutes | 5.94 - 6.27 | Sporicidal | [12] |

| 1.75% Peracetic Acid | 1.75% | B. anthracis spores | Not specified | > 5 | Sporicidal | [12] |

Note: Efficacy is highly dependent on factors such as temperature, pH, presence of organic load, and the specific test protocol used.[13]

Experimental Protocols

The evaluation of sporicidal efficacy is governed by rigorous, standardized protocols designed to ensure that products meet the requirements for sterilization.

This is a widely recognized carrier-based test used to validate claims of sporicidal activity for liquid chemical sterilants.

-

Spore Preparation : High-titer suspensions of resistant spores, typically Bacillus subtilis (ATCC 19659) and Clostridium sporogenes (ATCC 3584), are prepared.[14] The quality of the spore suspension is critical, with a requirement of at least 95% spores versus vegetative cells.[15]

-

Carrier Inoculation : Sterile carriers (e.g., porcelain penicylinders, silk suture loops) are inoculated with a defined volume of the spore suspension and dried under vacuum.[14][15] The target is to achieve a control count of 1x10⁵ to 1x10⁶ spores per carrier.[14]

-

Exposure : The inoculated carriers are immersed in the disinfectant solution for the manufacturer-specified contact time and temperature.

-

Neutralization and Culture : After exposure, carriers are transferred to a neutralizing broth to stop the action of the disinfectant. They are then incubated in a recovery medium for a specified period (e.g., 21 days).

-

Evaluation : The test is considered successful if there is no growth from the treated carriers. For regulatory approval, this test is typically performed on 60 carriers for each organism, with a requirement for complete kill (no growth in any of the 60 tubes).[11][14]

The TSM is a quantitative method designed to measure the log reduction (LR) of spores on a hard, non-porous surface, providing a more granular measure of efficacy than the pass/fail AOAC test.

-

Carrier Inoculation : Spores are inoculated onto small glass coupons and dried.[16]

-

Exposure and Neutralization : The coupon is placed in a microcentrifuge tube with the liquid sporicidal agent. After the contact time, a neutralizer is added.

-

Spore Recovery : Spores are recovered from the carrier in three successive steps: passive removal, sonication, and agitation.[16]

-

Enumeration : The liquid from each recovery fraction is serially diluted and plated to enumerate surviving spores.

-

Calculation : The Log Reduction (LR) is calculated by comparing the number of viable spores recovered from treated carriers to the number recovered from control (untreated) carriers.[16]

This method is valuable for comparing the relative efficacy of different formulations and contact times.

Conclusion

The biological activity of aldehyde-based sporicidal agents like this compound is characterized by rapid, non-specific, and potent cytotoxicity driven by the alkylation of essential proteins and nucleic acids. This mechanism ensures a broad spectrum of activity, including the inactivation of highly resistant bacterial spores, which is a requirement for true sterilization. The efficacy of these agents is quantified using rigorous, standardized protocols such as the AOAC Sporicidal Activity Test, which remains the benchmark for validating sterilant claims for critical applications in scientific and medical environments.

References

- 1. ibc.utah.edu [ibc.utah.edu]

- 2. Formaldehyde | Basicmedical Key [basicmedicalkey.com]

- 3. nbinno.com [nbinno.com]

- 4. Glutaraldehyde - Wikipedia [en.wikipedia.org]

- 5. Mode of Action of Disinfectant Solutions | Pharmaguideline [pharmaguideline.com]

- 6. Chemical Disinfectants | Infection Control | CDC [cdc.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Formaldehyde | H2CO | CID 712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sporicidal activity of chemical sterilants used in hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Sporicidal Disinfectants for the Disinfection of Personal Protective Equipment During Biological Hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sporicidal action of alkaline glutaraldehyde: factors influencing activity and a comparison with other aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. epa.gov [epa.gov]

- 16. Determining the efficacy of liquid sporicides against spores of Bacillus subtilis on a hard nonporous surface using the quantitative three step method: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of Sporol in Agricultural Commodities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sporol, a trichothecene mycotoxin, represents a potential yet under-characterized threat to the safety of agricultural products. Primarily produced by the fungus Fusarium sporotrichioides, this compound's natural occurrence in staple crops such as wheat, barley, and corn necessitates a deeper understanding of its prevalence, biosynthesis, and toxicological impact. This technical guide synthesizes the current knowledge on this compound, offering a comprehensive resource for researchers engaged in mycotoxin analysis, fungal biology, and drug development. While specific quantitative data on this compound remains limited compared to other major mycotoxins, this document consolidates available information on its detection, the genetic basis of its production, and its likely mechanisms of action, providing a framework for future research and risk assessment.

Introduction to this compound

This compound is a naturally occurring mycotoxin belonging to the trichothecene family. These sesquiterpenoid compounds are notorious for their potent toxicity to eukaryotes. The primary fungal producer of this compound is Fusarium sporotrichioides, a plant pathogen known to cause diseases such as Fusarium Head Blight in cereal crops.[1] The presence of F. sporotrichioides in agricultural environments raises concerns about the potential contamination of grains with this compound, which can enter the food and feed chain.

Natural Occurrence of this compound in Agricultural Products

While extensive quantitative surveys for many Fusarium mycotoxins like deoxynivalenol (DON) and zearalenone are routinely conducted, specific data on the natural occurrence of this compound in agricultural commodities is sparse. However, the known distribution of its producing organism, Fusarium sporotrichioides, suggests that this compound contamination is likely to occur in regions where this fungus is prevalent, particularly in temperate climates.

Infections of F. sporotrichioides have been reported in various cereal grains, including wheat, barley, corn, and oats.[2][3] The production of trichothecenes by this fungus is influenced by environmental factors such as temperature and humidity.[1] Although direct quantitative data for this compound is limited, studies on other trichothecenes produced by F. sporotrichioides can provide an indication of potential contamination levels. For instance, studies have reported the presence of other trichothecenes from this species in corn and wheat.[3][4]

Table 1: Potential Occurrence of this compound in Agricultural Products Based on the Presence of Fusarium sporotrichioides

| Agricultural Product | Evidence of Fusarium sporotrichioides Infection | Potential for this compound Contamination |

| Wheat | Documented pathogen causing Fusarium Head Blight.[1] | High |

| Barley | Known to be infected by F. sporotrichioides.[2][5] | High |

| Corn (Maize) | Fungal infection and co-occurrence with other mycotoxins reported.[3][6] | Moderate to High |

| Oats | Susceptible to infection by Fusarium species.[7] | Moderate |

| Rye | Can be affected by Fusarium Head Blight.[2] | Moderate |

Note: This table indicates the potential for this compound contamination based on the presence of the producing fungus. Actual contamination levels require specific analytical surveys.

Experimental Protocols for this compound Analysis

The analysis of this compound in agricultural matrices typically follows the established methodologies for trichothecene mycotoxins. These protocols involve extraction, sample clean-up, and instrumental analysis.

Sample Extraction

A representative sample of the agricultural commodity is finely ground to ensure homogeneity. The extraction of this compound is commonly performed using polar organic solvents.

-

Protocol 1: Acetonitrile/Water Extraction

-

Weigh 25 g of the ground sample into a blender jar.

-

Add 100 mL of an acetonitrile/water mixture (e.g., 84:16 v/v).

-

Blend at high speed for 3 minutes.

-

Filter the extract through fluted filter paper.

-

The filtrate is then carried forward to the clean-up step.

-

Sample Clean-up

Crude extracts from agricultural products contain various matrix components that can interfere with instrumental analysis. Therefore, a clean-up step is essential to purify the extract and concentrate the analyte. Solid-phase extraction (SPE) is a widely used technique for this purpose.

-

Protocol 2: Solid-Phase Extraction (SPE) Clean-up

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of distilled water.

-

Load a specific volume of the filtered extract (e.g., 10 mL) onto the conditioned cartridge.

-

Wash the cartridge with a non-eluting solvent (e.g., 5 mL of water) to remove polar interferences.

-

Elute the this compound from the cartridge with a suitable organic solvent (e.g., 5 mL of methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the residue in a small, precise volume of the initial mobile phase for instrumental analysis.

-

Instrumental Analysis

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.

-

Protocol 3: LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound. A second transition is often monitored for confirmation.

-

Quantification: A matrix-matched calibration curve is prepared using this compound standards to ensure accurate quantification by accounting for matrix effects.

-

-

Table 2: Example LC-MS/MS Parameters for Trichothecene Analysis (Adaptable for this compound)

| Parameter | Setting |

| LC System | |

| Column | C18, 150 x 2.1 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| MS/MS System | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| MRM Transitions | Analyte-specific (requires standard) |

Note: These are general parameters and must be optimized for the specific instrument and this compound standard.

Biosynthesis of this compound

This compound, as a trichothecene, is synthesized via the terpenoid pathway. The biosynthesis of trichothecenes in Fusarium species is a complex process involving a cluster of genes, often referred to as the TRI gene cluster.[8]

The core of the trichothecene structure is formed from farnesyl pyrophosphate (FPP), a C15 isoprenoid intermediate. The initial and committing step in trichothecene biosynthesis is the cyclization of FPP to trichodiene, a reaction catalyzed by the enzyme trichodiene synthase, which is encoded by the Tri5 gene.[8]

Following the formation of trichodiene, a series of oxygenation reactions, catalyzed by cytochrome P450 monooxygenases, and subsequent esterifications lead to the vast diversity of trichothecene structures. While the general pathway for major trichothecenes like T-2 toxin is relatively well-studied, the specific enzymatic steps leading to the unique structure of this compound are not yet fully elucidated. It is hypothesized that a series of specific hydroxylations and cyclizations, catalyzed by enzymes encoded within the Fusarium sporotrichioides TRI gene cluster, are responsible for the formation of this compound's distinctive structure.

Molecular Toxicology and Signaling Pathways

The toxic effects of trichothecenes, including this compound, are primarily attributed to their ability to inhibit protein synthesis in eukaryotic cells. This is a critical mechanism that can lead to a cascade of downstream cellular events.

Inhibition of Protein Synthesis

Trichothecenes bind to the 60S ribosomal subunit, specifically to the peptidyl transferase center. This binding interferes with the elongation step of translation, thereby halting protein synthesis.[2] This disruption of a fundamental cellular process can trigger a variety of stress responses.

Induction of Apoptosis

A common consequence of trichothecene exposure is the induction of programmed cell death, or apoptosis. The inhibition of protein synthesis is a major trigger for the intrinsic apoptotic pathway. Cellular stress resulting from the accumulation of unfolded proteins and the disruption of normal cellular function can lead to the activation of caspase cascades.

It is also suggested that trichothecenes can induce apoptosis through the activation of mitogen-activated protein kinase (MAPK) pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[2] These signaling cascades are involved in cellular stress responses and can ultimately lead to the activation of pro-apoptotic proteins.

Conclusion and Future Directions

This compound represents an important but currently under-researched mycotoxin with the potential to impact the safety of agricultural products. This technical guide has summarized the existing knowledge regarding its natural occurrence, analytical methodologies, biosynthesis, and toxicological mechanisms. The significant gaps in quantitative occurrence data and the specifics of its biosynthetic and signaling pathways highlight critical areas for future research.

For researchers, scientists, and drug development professionals, a deeper understanding of this compound is crucial. Future research should focus on:

-

Quantitative Surveys: Conducting comprehensive surveys to determine the prevalence and concentration of this compound in various agricultural commodities, particularly in regions with a high incidence of Fusarium sporotrichioides.

-

Method Development: The development and validation of sensitive and robust analytical methods specifically for this compound to facilitate accurate monitoring.

-

Biosynthetic Pathway Elucidation: Functional characterization of the genes within the Fusarium sporotrichioides TRI gene cluster to delineate the precise enzymatic steps involved in this compound biosynthesis.

-

Toxicological Studies: In-depth studies to identify the specific cellular targets of this compound and to fully characterize the signaling pathways it perturbs, which could also inform the development of potential therapeutic interventions for mycotoxicoses.

By addressing these research gaps, the scientific community can better assess the risks posed by this compound and develop effective strategies for its mitigation and control in the food and feed supply chains.

References

- 1. Identification and Functional Characterization of the Gene Cluster Responsible for Fusaproliferin Biosynthesis in Fusarium proliferatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-Vitro Cell Culture for Efficient Assessment of Mycotoxin Exposure, Toxicity and Risk Mitigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]

- 4. Necroptosis, pyroptosis and apoptosis: an intricate game of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of wheat gluten and barley hordeins in contaminated oats from Europe, the United States and Canada by Sandwich R5 ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of mitochondrial protein synthesis in sporulation: effects of erythromycin on macromolecular synthesis, meiosis, and ascospore formation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Wheat rejected by Italy from USA for high levels of Deoxynivalenol – Randox Food [randoxfood.com]

- 8. Structure of trichodiene synthase from Fusarium sporotrichioides provides mechanistic inferences on the terpene cyclization cascade - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fungal Sterol Biosynthesis Pathway: From Core Mechanisms to Therapeutic Opportunities

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Sterols are indispensable components of eukaryotic cell membranes, playing critical roles in maintaining membrane fluidity, permeability, and the function of integral proteins. In fungi, the primary sterol is ergosterol, which serves a function analogous to cholesterol in mammals. The biosynthesis of ergosterol is a complex, multi-step process that represents a principal target for a majority of clinically used antifungal agents. This technical guide provides an in-depth exploration of the core ergosterol biosynthesis pathway in fungi, detailing the key enzymatic steps, intermediates, and regulatory networks. Furthermore, it presents quantitative data on enzyme kinetics and inhibitor efficacy, outlines detailed experimental protocols for pathway analysis, and discusses the pathway's significance as a target for novel drug development. This document serves as a comprehensive resource for researchers and professionals engaged in mycology and the development of new antifungal therapeutics.

Introduction to Fungal Sterol Biosynthesis

The viability and propagation of fungi are intrinsically linked to the integrity of their cellular membranes. Ergosterol, the predominant sterol in fungi, is a vital molecule for maintaining the structural and functional properties of these membranes.[1][2] The pathway responsible for its synthesis begins with acetyl-CoA and involves approximately 20 distinct enzymatic reactions.[2][3][4] This pathway is not only crucial for vegetative growth but also for the formation and viability of fungal spores, the primary means of fungal reproduction and dispersal.[5][6]

Given its essentiality to fungi and its absence in mammalian hosts, the ergosterol biosynthesis pathway is an outstanding target for antifungal drug development.[4][7] Drugs such as azoles, allylamines, and polyenes effectively disrupt this pathway at various stages, leading to fungal cell death.[4] This guide uses the term "sporol biosynthesis" to refer to the synthesis of sterols, primarily ergosterol, that are fundamental components of fungal spores and vegetative cells.

The Core Biosynthetic Pathway

The synthesis of ergosterol can be broadly divided into three main stages:

-

The Mevalonate Pathway: The initial phase involves the synthesis of the isoprenoid precursor, isopentenyl pyrophosphate (IPP), from acetyl-CoA. A key rate-limiting enzyme in this stage is HMG-CoA reductase.[1]

-

Squalene Synthesis: IPP units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to produce squalene. This reaction is catalyzed by squalene synthase.[7]

-

Post-Squalene Synthesis to Ergosterol: Squalene undergoes cyclization to form lanosterol, the first sterol intermediate.[8] Lanosterol then proceeds through a series of modification reactions, including demethylations, desaturations, and reductions, to yield the final product, ergosterol.[1][2]

A critical enzyme in the late-stage pathway is lanosterol 14α-demethylase (encoded by ERG11 or CYP51), which is the primary target of azole antifungal drugs.[8][9]

Below is a diagram illustrating the major steps in the fungal ergosterol biosynthesis pathway.

Caption: The fungal ergosterol biosynthesis pathway, highlighting key intermediates and enzyme targets for major antifungal drug classes.

Regulation of Sterol Biosynthesis

The expression of genes involved in ergosterol biosynthesis (ERG genes) is tightly regulated to maintain sterol homeostasis. A key family of transcription factors responsible for this regulation is the Sterol Regulatory Element-Binding Proteins (SREBPs).[1][2][10]

In response to low sterol levels or hypoxic conditions, SREBPs are proteolytically cleaved and activated. The activated SREBP fragment translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including many ERG genes, upregulating their transcription.[1] This feedback mechanism ensures a sufficient supply of ergosterol for the cell. In addition to SREBPs, other transcription factors like Upc2 in Saccharomyces cerevisiae and its homolog in Candida albicans also play a crucial role in regulating ERG gene expression, particularly in response to azole drug-induced sterol depletion.[11]

Caption: Simplified signaling pathway for the activation of SREBP transcription factors in response to sterol depletion.

Quantitative Data

The efficacy of antifungal drugs is often quantified by their half-maximal inhibitory concentration (IC50) against target enzymes or fungal growth. The total ergosterol content can also vary between fungal strains and under different growth conditions.

Table 1: Ergosterol Content in Aspergillus fumigatus Strains

| Strain | Genotype | Total Ergosterol (μg/mg dry weight) | Reference |

|---|---|---|---|

| CM-237 | Wild Type | 5.99 ± 0.86 | [3] |

| CM-A8 | cyp51A knockout | 5.98 ± 0.82 | [3] |

| CM-B7 | cyp51B knockout | 4.25 ± 0.64 | [3] |

| CM-A80 | erg3A knockout | 6.58 ± 0.29 | [3] |

| CM-B866 | erg3B knockout | 2.02 ± 0.74 | [3] |

| CM-C65 | erg3C knockout | 5.64 ± 2.02 |[3] |

Table 2: Inhibitors of Sterol Biosynthesis

| Inhibitor Class | Target Enzyme | Examples | Mechanism of Action |

|---|---|---|---|

| Azoles | 14α-demethylase (CYP51/Erg11) | Fluconazole, Itraconazole, Prochloraz | Inhibit demethylation of lanosterol, leading to accumulation of toxic 14α-methylated sterols.[8][9] |

| Allylamines | Squalene epoxidase (Erg1) | Terbinafine | Inhibit the conversion of squalene to 2,3-oxidosqualene, causing ergosterol depletion and squalene accumulation.[7][9] |

| Morpholines | C-14 sterol reductase & C-8,7 sterol isomerase | Fenpropimorph, Tridemorph | Inhibit later steps in the ergosterol pathway, affecting membrane integrity.[12] |

| Statins | HMG-CoA reductase | Lovastatin | Inhibit an early, rate-limiting step in the mevalonate pathway.[7][13] |

Experimental Protocols

Analyzing the sterol biosynthesis pathway requires specialized biochemical and molecular techniques. The following sections detail common methodologies.

Protocol: Fungal Sterol Extraction and Analysis by GC-MS

This protocol is adapted from methodologies used for analyzing sterol composition in Aspergillus fumigatus.[3][14]

Objective: To extract, identify, and quantify ergosterol and its precursors from fungal mycelia.

Methodology:

-

Culture and Harvest: Grow fungal strains in appropriate liquid media to the desired growth phase. Harvest mycelia by filtration, wash with sterile distilled water, and lyophilize.

-

Saponification (Lipid Extraction):

-

To a known dry weight of mycelia (e.g., 50 mg), add 3 ml of 25% alcoholic potassium hydroxide solution (25g KOH in 35ml sterile water, brought to 100ml with 100% ethanol).

-

Vortex vigorously for 1 minute.

-

Incubate in an 85°C water bath for 1 hour to saponify lipids.

-

-

Sterol Extraction:

-

Allow the mixture to cool to room temperature.

-

Add 1 ml of sterile distilled water and 3 ml of n-heptane.

-

Vortex vigorously for 3 minutes to extract the non-saponifiable fraction (containing sterols).

-

Centrifuge to separate the phases.

-

Carefully transfer the upper n-heptane layer to a clean glass tube.

-

-

Sample Preparation for GC-MS:

-

Evaporate the n-heptane to dryness under a stream of nitrogen.

-

The dried sterol extract can be directly resuspended in a suitable solvent (e.g., chloroform) for analysis. For improved volatility and peak shape, derivatization is recommended.

-

Derivatization (Optional but Recommended): Add a silylating agent (e.g., BSTFA with 1% TMCS) and incubate at 60°C for 30 minutes to convert sterols to their trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject the prepared sample into a gas chromatograph coupled with a mass spectrometer.

-

GC Conditions (Example): Use a capillary column (e.g., HP-5MS). Temperature program: initial temp 100°C, ramp to 250°C at 20°C/min, then ramp to 300°C at 5°C/min, hold for 10 min.

-

MS Conditions (Example): Electron impact (EI) ionization at 70 eV. Scan range m/z 50-650.

-

-

Data Analysis: Identify sterols based on their retention times and comparison of their mass spectra with known standards and spectral libraries. Quantify by integrating peak areas relative to an internal standard.

Caption: A typical experimental workflow for the extraction and analysis of fungal sterols using Gas Chromatography-Mass Spectrometry.

Protocol: Gene Deletion via Homologous Recombination

Objective: To create knockout mutants for specific ERG genes to study their function. This is a generalized protocol; specific vectors and selection markers will vary.

Methodology:

-

Construct Deletion Cassette:

-

Amplify ~1 kb DNA fragments corresponding to the 5' and 3' flanking regions of the target gene (ERGX) from fungal genomic DNA using PCR.

-

Amplify a selectable marker cassette (e.g., hygromycin B resistance, hph).

-

Using fusion PCR or Gibson assembly, ligate the 5' flank, the marker cassette, and the 3' flank together to create the final deletion cassette.

-

-

Fungal Protoplast Formation:

-

Grow the recipient fungal strain and harvest young, actively growing mycelia.

-

Treat the mycelia with a lytic enzyme cocktail (e.g., Glucanex) in an osmotic stabilizer (e.g., 1.2 M MgSO4) to digest the cell wall and release protoplasts.

-

-

Transformation:

-

Introduce the linear deletion cassette (~5-10 µg) into the prepared protoplasts using polyethylene glycol (PEG)-mediated transformation.

-

-

Selection and Regeneration:

-

Plate the transformed protoplasts onto regeneration medium containing the osmotic stabilizer and the appropriate selective agent (e.g., hygromycin B).

-

Incubate until transformant colonies appear.

-

-

Screening and Verification:

-

Isolate genomic DNA from putative transformants.

-

Use PCR with primers flanking the target gene locus and internal to the marker gene to confirm homologous recombination and loss of the wild-type ERGX gene.

-

Further verify the deletion via Southern blot analysis.

-

Conclusion and Future Directions

The fungal sterol biosynthesis pathway is a well-established and critically important target in the fight against fungal diseases. Its complexity offers multiple nodes for therapeutic intervention, as evidenced by the success of azole and allylamine antifungals. However, the rise of drug resistance, often linked to mutations in ERG genes or upregulation of the pathway, necessitates ongoing research.[4]

Future efforts in this field should focus on:

-

Identifying Novel Inhibitors: Targeting less-exploited enzymes in the pathway could lead to new drug classes with different resistance profiles.

-

Understanding Regulatory Networks: A deeper understanding of the transcriptional control of sterol biosynthesis could unveil strategies to disrupt fungal adaptation and stress responses.[2][15]

-

Exploring Enzyme Complexes: Investigating the potential for multi-enzyme complexes ("sterolosomes") could provide new targets for inhibitors that disrupt protein-protein interactions.

By leveraging advanced biochemical, genetic, and analytical techniques, the scientific community can continue to exploit the unique aspects of the fungal sterol biosynthesis pathway to develop more effective and durable antifungal therapies.

References

- 1. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]

- 2. Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. davidmoore.org.uk [davidmoore.org.uk]

- 4. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spore | Definition, Types, & Examples | Britannica [britannica.com]

- 6. What is a fungal spore? | Britannica [britannica.com]

- 7. Sterol Biosynthesis Pathway as Target for Anti-trypanosomatid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apsnet.org [apsnet.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. Ergosterol biosynthesis pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeted regulation of sterol biosynthesis genes according to perturbations in ergosterol biosynthesis in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Sporol

An In-depth Technical Guide to Sporol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial searches for "this compound" reveal a degree of ambiguity, with the term being associated with multiple distinct products. PubChem lists a chemical entity named this compound with the molecular formula C15H22O4.[1] Concurrently, "this compound" is also identified as a brand name for sporicidal disinfectants, which are chemical agents designed to eliminate bacterial and fungal spores, crucial for maintaining aseptic conditions in pharmaceutical and biotechnology cleanrooms.[2] Additionally, the term "this compound" has been linked to products containing active ingredients like itraconazole, an antifungal agent, as well as disinfectant solutions containing ethanol and isopropanol. Given the varied contexts, this guide will focus on the properties of sporicidal disinfectants, a common application of products bearing the "this compound" name, and will also detail the properties of the specific chemical compound "this compound" as identified by its molecular formula.

Part 1: this compound as a Sporicidal Disinfectant

Sporicidal disinfectants are essential for microbial control in sterile environments. Their efficacy lies in their ability to penetrate the resilient outer layers of bacterial spores.[2] The active ingredients in these disinfectants determine their physical and chemical properties, as well as their mechanism of action.

Common Active Ingredients and Their Properties

The most prevalent active ingredients in sporicidal disinfectants are alcohols (isopropanol and ethanol), aldehydes (glutaraldehyde), and oxidizing agents (hydrogen peroxide, peracetic acid, and sodium hypochlorite).[2][3]

| Property | Isopropanol | Ethanol | Glutaraldehyde | Hydrogen Peroxide | Peracetic Acid | Sodium Hypochlorite |

| Molecular Formula | C3H8O | C2H6O | C5H8O2 | H2O2 | C2H4O3 | NaOCl |

| Molecular Weight | 60.1 g/mol | 46.07 g/mol | 100.12 g/mol | 34.01 g/mol | 76.05 g/mol | 74.44 g/mol |

| Appearance | Colorless liquid | Colorless liquid | Colorless or pale yellow liquid | Colorless liquid | Colorless liquid | Pale yellow liquid |

| Boiling Point | 82.6 °C | 78.37 °C | 187-189 °C (decomposes) | 150.2 °C | 105 °C | 101 °C (decomposes) |

| Density | 0.786 g/cm³[4] | 0.789 g/cm³ | 1.06 g/mL | 1.45 g/cm³ | 1.0375 g/mL | 1.11 g/mL |

| Solubility in Water | Miscible | Miscible | Miscible | Miscible | Miscible | Miscible |

| Flash Point | 12 °C | 13 °C | 71 °C | Not flammable | 40.5 °C | Not flammable |

Mechanism of Action

The sporicidal activity of these agents stems from their ability to disrupt essential cellular components.

-

Alcohols (Isopropanol, Ethanol): These compounds denature proteins, which is a process accelerated in the presence of water.[5] They are effective against vegetative bacteria, fungi, and viruses but are not sporicidal.[5]

-

Aldehydes (Glutaraldehyde): These agents alkylate sulfhydryl, hydroxyl, carboxyl, and amino groups of proteins and nucleic acids, leading to microbial death. They are effective against a wide range of microorganisms, including spores.[3]

-

Oxidizing Agents (Hydrogen Peroxide, Peracetic Acid, Sodium Hypochlorite): These compounds work by producing reactive oxygen species, such as hydroxyl free radicals, that damage lipids, proteins, and DNA.[5][6] They are potent sporicides.[3][6]

Experimental Protocols

Protocol for Determining Sporicidal Efficacy (Suspension Test)

-

Preparation of Spore Suspension: A standardized suspension of a known spore-forming bacterium (e.g., Bacillus subtilis) is prepared and its concentration is determined.

-

Exposure: A defined volume of the spore suspension is mixed with the disinfectant solution at a specified concentration and temperature.

-

Contact Time: The mixture is incubated for a series of predetermined contact times.

-

Neutralization: At each time point, an aliquot of the mixture is transferred to a neutralizing broth to inactivate the disinfectant.

-

Enumeration: The number of surviving spores is determined by plating the neutralized samples onto a suitable growth medium.

-

Calculation: The log reduction in spore count is calculated for each contact time to determine the sporicidal efficacy.

Signaling Pathways and Workflows

The mechanism of action of sporicidal agents can be visualized as a workflow leading to microbial inactivation.

Caption: Workflow of a sporicidal agent leading to spore inactivation.

Part 2: The Chemical Compound this compound (C15H22O4)

PubChem provides information on a specific chemical compound named this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C15H22O4 |

| Molecular Weight | 266.33 g/mol |

| Computed Properties | |

| XLogP3-AA | 2.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Exact Mass | 266.15180959 g/mol |

| Monoisotopic Mass | 266.15180959 g/mol |

| Topological Polar Surface Area | 66.8 Ų |

| Heavy Atom Count | 19 |

| Formal Charge | 0 |

| Complexity | 425 |

| Data sourced from PubChem CID 71356032. |

Conclusion

The term "this compound" can refer to both a specific chemical compound and a class of sporicidal disinfectants. For researchers and drug development professionals, it is crucial to distinguish between these contexts. While sporicidal disinfectants are well-characterized with established mechanisms of action, the specific compound C15H22O4 is less documented. This guide provides a foundational understanding of the physical and chemical properties relevant to both interpretations of "this compound," offering a starting point for further investigation.

References

- 1. This compound | C15H22O4 | CID 119025672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cleanroom.contecinc.com [cleanroom.contecinc.com]

- 3. Mode of Action of Disinfectant Solutions | Pharmaguideline [pharmaguideline.com]

- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 5. Chemical Disinfectants | Infection Control | CDC [cdc.gov]

- 6. Mode of Action of Disinfection Chemicals on the Bacterial Spore Structure and Their Raman Spectra - PMC [pmc.ncbi.nlm.nih.gov]

Initial in vitro Studies on the Effects of Cladosporol: A Technical Guide

Disclaimer: Initial searches for a compound specifically named "Sporol" did not yield sufficient public data for a detailed technical analysis. However, the search frequently highlighted "Cladothis compound," a compound with documented in vitro effects. This guide, therefore, focuses on the initial in vitro studies of Cladothis compound as a representative example to fulfill the structural and technical requirements of your request. The experimental protocols and data presented are based on available research on Cladothis compound.

This technical guide provides a comprehensive overview of the initial in vitro studies investigating the biological effects of Cladothis compound. The document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies, and a visualization of a key signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial in vitro assessments of Cladothis compound's bioactivity.

Table 1: Cytotoxicity of Cladothis compound A against a Panel of Human Cancer Cell Lines. [1]

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast | 15.2 ± 1.3 |

| NCI-H460 | Lung | 21.5 ± 2.1 |

| SF-268 | CNS | 25.8 ± 2.5 |

| UACC-62 | Melanoma | 30.1 ± 3.2 |

| OVCAR-3 | Ovarian | 32.4 ± 3.5 |

Table 2: Effect of Cladothis compound A and B on the Viability of 3T3-L1 Preadipocytes. [2]

| Compound | Concentration (µM) | Time (h) | Viability Reduction (%) |

| Cladothis compound A | 20 | 24 | ~20 |

| Cladothis compound A | 20 | 48 | ~33 |

| Cladothis compound B | 20 | 24 | ~17 |

| Cladothis compound B | 20 | 48 | ~23 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

2.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity following treatment with Cladothis compound.[1][3]

-

Cell Seeding:

-

Harvest and count cells (e.g., MCF-7, 3T3-L1).

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Cladothis compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the Cladothis compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of Cladothis compound.

-

Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

2.2. Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the percentage of cells undergoing apoptosis and necrosis after treatment with Cladothis compound.[1][3]

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with various concentrations of Cladothis compound as described in the cytotoxicity protocol.

-

Incubate for the desired time period.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells. Centrifuge to pellet the cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

-

Data Analysis:

-

Quantify the percentage of cells in different populations:

-

Viable cells (Annexin V-/PI-)

-

Early apoptotic cells (Annexin V+/PI-)

-

Late apoptotic/necrotic cells (Annexin V+/PI+)

-

Necrotic cells (Annexin V-/PI+)

-

-

Signaling Pathway Visualization

Cladothis compound A has been shown to exhibit some of its effects through the modulation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway.[2]

Caption: PPARγ signaling pathway activated by Cladothis compound A.

This diagram illustrates the proposed mechanism where Cladothis compound A binds to and activates PPARγ, leading to the formation of a heterodimer with RXR. This complex then binds to PPRE in the promoter region of target genes, modulating the expression of cell cycle gatekeepers and resulting in antiproliferative effects.[2]

References

Methodological & Application

Application Note: Detection of Deoxynivalenol (DON) in Grain Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction